Perovskite HTM: ZnP vs. Spiro-OMeTAD
The Zn(II) porphyrin ZnP, synthesized by direct condensation of pyrrole with 4-[bis(4-methoxyphenyl)amino]benzaldehyde, achieves a power conversion efficiency (PCE) of 17.78% when employed as a hole-transporting material (HTM) in organometallic halide perovskite solar cells, compared to 18.59% for the benchmark HTM Spiro-OMeTAD under identical working conditions. Importantly, devices employing ZnP exhibit markedly superior long-term stability relative to Spiro-OMeTAD [1].
| Evidence Dimension | Power conversion efficiency (PCE) in perovskite solar cells |
|---|---|
| Target Compound Data | 17.78% (ZnP HTM derived from 4-[bis(4-methoxyphenyl)amino]benzaldehyde) |
| Comparator Or Baseline | Spiro-OMeTAD: 18.59% |
| Quantified Difference | −0.81 percentage points (comparable PCE), with qualitatively superior device stability reported for ZnP |
| Conditions | Organometallic halide perovskite solar cells, identical device architecture and testing conditions |
Why This Matters
This evidence demonstrates that the methoxy-substituted triarylamine aldehyde enables the synthesis of a porphyrin HTM that rivals the industry-standard Spiro-OMeTAD in efficiency while providing better operational stability—a critical advantage for commercial perovskite solar cell procurement and longevity.
- [1] Chou, H.-H.; Chiang, Y.-H.; Li, M.-H.; Guo, T.-F.; Chen, P. Study of Arylamine-Substituted Porphyrins as Hole-Transporting Materials in High-Performance Perovskite Solar Cells. ACS Appl. Mater. Interfaces 2017, 9 (15), 13245–13253. DOI: 10.1021/acsami.7b01904. View Source
